Methyl 7-chloroheptanoate
Description
Contextualization within Modern Organic Chemistry
In modern organic chemistry, there is a significant emphasis on the efficient and controlled synthesis of complex molecules. This often relies on the use of "building blocks," which are smaller, functionalized molecules that can be assembled in a predictable manner. ambeed.com Methyl 7-chloroheptanoate fits perfectly into this paradigm as a bifunctional building block. bldpharm.com
Its structure consists of a seven-carbon aliphatic chain, with a methyl ester group at one end (C1) and a chlorine atom at the other (C7). This dual functionality is key to its utility. The methyl ester and the alkyl chloride exhibit different chemical reactivities, allowing chemists to perform reactions on one group while leaving the other intact for subsequent transformations. This property, known as chemoselectivity, is a cornerstone of efficient synthetic strategy, enabling the construction of complex target molecules without the need for extensive protecting group manipulations. The compound is generally supplied as an industrial or chemical synthesis grade liquid for laboratory research and industrial applications. forecastchemicals.comtradeindia.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₅ClO₂ | forecastchemicals.comtradeindia.com |
| Molecular Weight | 178.66 g/mol | forecastchemicals.comtradeindia.com |
| Appearance | Clear to slightly yellow liquid | forecastchemicals.comtradeindia.com |
| Solubility | Slightly soluble in water; highly soluble in organic solvents | forecastchemicals.comtradeindia.com |
| Density | ~1.05 g/cm³ | forecastchemicals.com |
| Key Functional Groups | Methyl ester, Alkyl chloride | forecastchemicals.comtradeindia.com |
Overview of Strategic Importance in Synthetic Methodologies
The strategic importance of this compound is most evident in reactions where its bifunctional nature could present a challenge, but instead is harnessed for a specific outcome. A prime example is in amide bond formation, a fundamental reaction in the synthesis of pharmaceuticals and bioactive molecules. epfl.chdigitellinc.comnih.gov
Typically, reacting a primary or secondary amine with this compound would be expected to result in a nucleophilic substitution reaction, where the amine attacks the carbon bearing the chlorine atom (an alkylation reaction). This is often an undesired side reaction that competes with the desired amidation of the ester group. epfl.chresearchgate.net
However, research has demonstrated a novel, nickel-catalyzed method that overcomes this challenge. In a study by Hu and co-workers, a reductive coupling reaction between unactivated esters and nitroarenes (which serve as precursors to amines) was developed. epfl.ch When this methodology was applied to this compound, it allowed for the selective amidation of the ester group to proceed in a 67% yield, with no formation of the alkylation byproduct. epfl.chresearchgate.net This is in stark contrast to the reaction with an aniline (B41778) directly, which resulted in a 45% yield of the undesired alkylation product and no observed amidation. epfl.chresearchgate.net This ability to selectively target the less reactive ester group in the presence of a more reactive alkyl halide showcases the strategic value of developing new catalytic systems for versatile building blocks like this compound.
Table 2: Comparison of Amidation Reaction Outcomes for this compound
| Reaction Type | Key Reagents | Dominant Product | Yield | Strategic Implication | Source |
|---|---|---|---|---|---|
| Reaction with Aniline | Aniline | N-alkylation product | 45% | Undesired side reaction, no amidation observed | epfl.chresearchgate.net |
| Nickel-Catalyzed Reductive Coupling | Nitroarene, Nickel Catalyst, Reductant | Selective N-amidation product | 67% | High chemoselectivity, overcomes side reactions | epfl.chresearchgate.net |
Emerging Research Avenues and Future Directions
The utility of this compound and related structures continues to expand, with emerging research pointing towards new applications and areas of focus. One significant area is in the synthesis of novel bioactive molecules for the pharmaceutical and agrochemical industries. forecastchemicals.comsmolecule.comkit.edu The heptanoate (B1214049) chain provides a flexible lipophilic spacer that can be incorporated into drug candidates to optimize their properties.
Furthermore, an important emerging research avenue lies in the field of pharmaceutical analysis and quality control. Key starting materials and intermediates used in drug synthesis, such as derivatives of chloroheptanoate, are coming under increased scrutiny. For instance, a recent study focused on developing a sensitive gas chromatography-mass spectrometry (GC-MS) method for the determination of seven potential genotoxic impurities, including Ethyl-7-chloro-2-oxo heptanoate, in the drug substance Cilastatin sodium. ijpsr.com While not this compound itself, this research highlights the critical importance of monitoring structurally related intermediates in active pharmaceutical ingredients (APIs). Future work will likely focus on developing even more sensitive analytical methods and optimizing synthetic processes to minimize or eliminate such impurities, ensuring the safety and quality of medicines. ijpsr.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 7-chloroheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO2/c1-11-8(10)6-4-2-3-5-7-9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSFGXAJDCLJKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336217 | |
| Record name | methyl 7-chloroheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26040-62-0 | |
| Record name | Heptanoic acid, 7-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26040-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 7-chloroheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Synthetic Transformations of Methyl 7 Chloroheptanoate
Established Synthetic Pathways to Methyl 7-chloroheptanoate
The creation of this compound can be achieved through several established synthetic routes. These methods primarily involve the direct modification of heptanoic acid derivatives or the construction of the carbon chain through carbonylation reactions.
Esterification from Heptanoic Acid Derivatives
A primary and straightforward method for synthesizing this compound is through the esterification of 7-chloroheptanoic acid. This reaction typically involves treating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. The process is a classic example of Fischer esterification, where the acid protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. The reaction is driven to completion by removing the water formed as a byproduct.
While direct esterification is common, related heptanoic acid derivatives can also serve as precursors. For instance, the corresponding acyl chloride, 7-chloroheptanoyl chloride, can be reacted with methanol to yield the methyl ester. This method is often faster and does not require a catalyst but necessitates the prior synthesis of the acyl chloride.
Carbonylation Approaches in this compound Synthesis
Carbonylation reactions offer an alternative strategy for the synthesis of this compound, often by constructing the carbon backbone of the molecule while simultaneously introducing the ester functionality. These methods can be particularly useful when starting from simpler, more readily available precursors.
Palladium(II) complexes can catalyze the carbonylation of cyclic ketones in the presence of carbon monoxide and methanol to produce acyclic diesters and chloro-substituted monoesters. najah.eduresearchgate.net In the context of this compound synthesis, a suitable cyclic ketone precursor would be cycloheptanone (B156872). The reaction proceeds via a ring-cleavage mechanism. najah.edu The palladium(II) catalyst, in conjunction with a co-catalyst like copper(II) chloride which acts as a reoxidant, facilitates the insertion of carbon monoxide and the subsequent reaction with methanol. najah.edu
The proposed mechanism involves the initial formation of an enol form of the ketone, followed by the insertion of a palladium-carboxymethyl group across the double bond. najah.eduresearchgate.net Subsequent steps involving palladium(II) elimination and acid-catalyzed ring cleavage lead to the formation of the final ester products. najah.edu By controlling the reaction conditions, the formation of the desired chloro-substituted monoester, this compound, can be favored over the diester byproduct. najah.eduresearchgate.net
The ring cleavage of cyclic ethers can also be a viable route to halo-substituted esters. youtube.comlibretexts.orgmasterorganicchemistry.comlibretexts.org For the synthesis of this compound, this would conceptually involve the cleavage of a suitable seven-membered cyclic ether, followed by oxidation and esterification. However, a more direct approach involves the palladium-catalyzed carbonylation of cyclic ketones as described above, where the ring cleavage and ester formation occur in a concerted fashion. najah.eduresearchgate.net The formation of the chloro-substituted monoester arises from the initial insertion of a palladium-chloride species across the double bond of the enol, followed by acid-catalyzed ring cleavage. researchgate.net
Advanced Methodologies for Functionalization of this compound
The presence of both an ester and an alkyl chloride functionality makes this compound a valuable substrate for further chemical transformations. Advanced methodologies have been developed to selectively functionalize this molecule, particularly through amidation reactions.
Amidation Reactions and Mechanistic Studies
The conversion of the ester group of this compound to an amide is a key transformation. Direct amidation of unactivated esters like this compound can be challenging. epfl.ch However, recent advancements have provided efficient methods for this conversion.
One notable method involves the use of nitroarenes as the nitrogen source in a reductive amidation process. epfl.chresearchgate.net This approach is advantageous as it avoids the use of anilines, which can lead to undesirable side reactions. epfl.ch Specifically, the alkyl chloride group in this compound is susceptible to nucleophilic attack by anilines, leading to a significant amount of an undesired alkylation product. epfl.chresearchgate.net In contrast, the reductive amidation method using nitroarenes allows for the selective amidation of the ester group in good yield, without the formation of the alkylation byproduct. epfl.chresearchgate.net
Mechanistic studies of amidation reactions are ongoing, with various catalytic systems being explored. rsc.orgmdpi.comnih.gov For direct amide formation, it is understood that the reaction does not always follow a simple relationship based on the pKa of the carboxylic acid and amine. rsc.org In catalyzed systems, such as those using boron compounds, the formation of intermediate species like acyloxyborates, which act as mixed anhydrides, is proposed. rsc.org In the context of the reductive amidation of this compound, the reaction pathway is distinct from traditional methods using anilines, which contributes to its enhanced scope and functional group tolerance. researchgate.net
| Reaction | Reactants | Key Features | Yield of Amide | Reference |
| Reductive Amidation | This compound, Nitroarene | Selective amidation, avoids alkylation side product | 67% | epfl.chresearchgate.net |
| Amidation with Aniline (B41778) | This compound, Aniline | Undesired alkylation product formed | 0% (45% alkylation product) | epfl.chresearchgate.net |
Table 1: Comparison of Amidation Methods for this compound
Other Functional Group Interconversions of this compound
Beyond amidation, the functional groups of this compound can undergo other transformations. The terminal chlorine atom is susceptible to nucleophilic displacement by various nucleophiles, a characteristic reaction of primary alkyl chlorides.
Additionally, spectroscopic data provides insight into the chemical environment of the molecule's constituent atoms. The following nuclear magnetic resonance (NMR) data has been reported for this compound. researchgate.net
Table 2: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Corresponding Protons/Carbons | Source |
|---|---|---|---|---|
| ¹H NMR | 3.68 | singlet | 3H (methyl ester) | researchgate.net |
| ¹H NMR | 3.54 | triplet | 2H (-CH₂Cl) | researchgate.net |
| ¹H NMR | 2.32 | triplet | 2H (-CH₂CO₂Me) | researchgate.net |
| ¹H NMR | 1.78 | multiplet | 2H | researchgate.net |
| ¹H NMR | 1.64 | multiplet | 2H | researchgate.net |
| ¹H NMR | 1.44 | multiplet | 2H | researchgate.net |
| ¹³C NMR | 174.1 | - | C=O (ester) | researchgate.net |
| ¹³C NMR | 51.5 | - | -OCH₃ (methyl ester) | researchgate.net |
| ¹³C NMR | 44.9 | - | -CH₂Cl | researchgate.net |
| ¹³C NMR | 33.9 | - | -CH₂CO₂Me | researchgate.net |
| ¹³C NMR | 32.4 | - | Methylene (B1212753) carbon | researchgate.net |
| ¹³C NMR | 28.4 | - | Methylene carbon | researchgate.net |
| ¹³C NMR | 26.5 | - | Methylene carbon | researchgate.net |
Mechanistic Insights and Reaction Dynamics of Methyl 7 Chloroheptanoate
Elucidation of Reaction Mechanisms in Methyl 7-chloroheptanoate Formation
The formation of this compound can be achieved through various synthetic routes, with reaction mechanisms being a key area of investigation for optimizing yield and purity. Two significant pathways involve palladium(II)-mediated carbonylation and acid-catalyzed ring cleavage of cyclic precursors.
The synthesis of this compound can be accomplished via the palladium(II)-catalyzed carbonylation of cyclic ketones, such as cycloheptanone (B156872), in a methanol (B129727) solvent. researchgate.net This process typically occurs under a carbon monoxide (CO) atmosphere with palladium(II) chloride (PdCl₂) as the catalyst. researchgate.net The reaction yields a mixture of products, primarily dimethyl suberate (B1241622) and the target compound, this compound. researchgate.net
A proposed mechanism for this transformation involves several key steps. researchgate.netdiva-portal.org Initially, the enol form of the cyclic ketone is involved. researchgate.net The process is believed to start with a Pd(II)-Cl insertion across the double bond of the enol. researchgate.net This is a type of insertion reaction common in palladium catalysis. diva-portal.org Following the insertion of the palladium species, the intermediate undergoes carbonylation, where a molecule of carbon monoxide inserts into the palladium-carbon bond. diva-portal.org The final step leading to the formation of the chloro-substituted monoester is an acid-catalyzed ring cleavage of the cyclic intermediate. researchgate.net
| Precursor | Catalyst | Solvent | Products | Relative Yield (%) | Chemical Yield (%) |
| Cycloheptanone | PdCl₂/CuCl₂ | Methanol | Dimethyl suberate | 90 | 66 |
| Cycloheptanone | PdCl₂/CuCl₂ | Methanol | This compound | 10 | 66 |
| Data sourced from a study on the carbonylation of cyclic ketones. researchgate.net |
This palladium-mediated pathway highlights a sophisticated approach to synthesizing acyclic esters from cyclic ketones, where the catalyst facilitates both C-C bond formation via carbonylation and subsequent ring opening. researchgate.netdiva-portal.org
Acid-catalyzed ring cleavage is a fundamental reaction in organic synthesis and plays a crucial role in the formation of this compound from certain cyclic precursors. researchgate.netmdpi.com This mechanism is particularly relevant in the palladium-catalyzed carbonylation of cycloheptanone, where it constitutes the final step in generating the acyclic chloroester. researchgate.net
The general principle of acid-catalyzed ring opening involves the protonation of a heteroatom within the ring, typically oxygen, which makes it a better leaving group. masterorganicchemistry.comyoutube.com This is followed by a nucleophilic attack that cleaves a C-O bond, opening the ring. youtube.com In the context of forming chloroesters, cyclic ethers like tetrahydrofuran (B95107) (THF) can be cleaved using acyl chlorides in the presence of a catalyst. mdpi.com For instance, various catalysts, including nano-ZnO and zinc metal, have been shown to facilitate the ring opening of THF with acyl chlorides to produce δ-chloroesters. mdpi.com
In the specific Pd(II)-catalyzed synthesis of this compound from cycloheptanone, the acid-catalyzed ring cleavage occurs after the initial palladium insertion and carbonylation steps. researchgate.net The acidic conditions, potentially generated in situ or from reagents like CuCl₂, promote the cleavage of the cyclic intermediate to yield the final linear ester product. researchgate.net While the primary research points to this as a concluding step in a larger catalytic cycle, the fundamental principles of activating a cyclic structure for nucleophilic attack and cleavage are central to the transformation. researchgate.netyoutube.com
Mechanistic Studies of Post-Synthesis Transformations of this compound
Once synthesized, this compound can undergo further chemical modifications. The presence of both an ester and an alkyl chloride functional group allows for a range of subsequent reactions, with amidation being a key transformation. researchgate.netepfl.ch
The conversion of the ester group in this compound to an amide is a significant transformation. Mechanistic studies have revealed that the choice of nitrogen source and catalyst is critical to achieving selective amidation while avoiding side reactions. researchgate.netepfl.ch
Direct amidation of this compound has been investigated using different methodologies. A novel approach employs nitroarenes as the nitrogen source in a nickel-catalyzed reductive coupling reaction. researchgate.netepfl.ch This method has been shown to be particularly effective, providing the desired amide in good yield without significant side products. researchgate.netepfl.ch Preliminary mechanistic studies suggest that this pathway is distinct from conventional amidation methods that use anilines. epfl.ch The proposed unique pathway may involve an azoarene as a key intermediate. epfl.ch
In contrast, classical amidation approaches using anilines as the nucleophile are problematic for this substrate. researchgate.netepfl.ch The reaction between this compound and aniline (B41778) does not lead to amidation. researchgate.netepfl.ch Instead, the aniline acts as a nucleophile attacking the electrophilic carbon bearing the chlorine atom, resulting in an undesired alkylation product. researchgate.netepfl.ch
The table below summarizes the outcomes of different amidation strategies for this compound.
| Nitrogen Source | Catalyst/Method | Product Type | Yield (%) |
| Nitroarene | Nickel-catalyzed reductive coupling | Selective Amidation | 67 |
| Aniline | Direct reaction | Alkylation (Side Reaction) | 45 |
| Aniline | Direct reaction | Amidation | 0 |
| Data comparing a nickel-catalyzed method with a traditional aniline reaction. researchgate.netepfl.ch |
These findings underscore the importance of the reaction mechanism in achieving the desired chemical transformation. The nickel-catalyzed reductive amidation using nitroarenes provides a viable route for the amidation of this compound by circumventing the competing alkylation pathway. researchgate.netepfl.ch Broader studies on direct amidation of esters have also explored various catalytic systems, including those based on nickel and N-heterocyclic carbenes (NHCs), which operate in the absence of an external base. mdpi.com
The chemical reactivity of this compound is dictated by its two main functional groups: the methyl ester and the terminal alkyl chloride. The alkyl chloride moiety is particularly susceptible to nucleophilic substitution, which can lead to significant side reactions in transformations targeting the ester group. researchgate.netepfl.ch
The most prominent side reaction is N-alkylation when attempting amidation with nucleophilic amines like aniline. researchgate.netepfl.ch The lone pair of electrons on the nitrogen atom of aniline preferentially attacks the primary carbon attached to the chlorine atom, as it is a good electrophilic site. researchgate.netepfl.ch This nucleophilic substitution reaction is often more favorable than the attack at the ester's carbonyl carbon, especially under certain conditions. researchgate.net Research has shown that reacting this compound with aniline results exclusively in the formation of an N-alkylation product in a 45% yield, with no desired amide being formed. researchgate.netepfl.ch
This competing alkylation pathway highlights a significant challenge in the functionalization of bifunctional molecules like this compound. The inherent reactivity of the C-Cl bond necessitates careful selection of reagents and reaction conditions to promote the desired transformation at the ester group while suppressing nucleophilic attack at the alkyl chain. researchgate.netepfl.ch The success of the nickel-catalyzed amidation using nitroarenes demonstrates a strategy to overcome this side reaction, as this system favors the desired amidation pathway over the competing alkylation. epfl.ch
Advanced Spectroscopic Characterization of Methyl 7 Chloroheptanoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy is a powerful, non-destructive analytical technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. libretexts.org By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise structure of methyl 7-chloroheptanoate can be confirmed.
High-resolution ¹H NMR spectroscopy is fundamental for identifying the different proton environments within the this compound molecule. The spectrum provides key insights into the structure of the aliphatic chain and the methyl ester group.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the various methylene (B1212753) (CH₂) groups and the methyl (CH₃) group of the ester are observed. A study involving the carbonylation of cycloheptanone (B156872) reported the following ¹H NMR data for this compound in deuterochloroform (CDCl₃) at 400 MHz: a singlet for the methyl ester protons at δ 3.68 ppm, a triplet for the protons on the carbon adjacent to the chlorine at δ 3.54 ppm, and a triplet for the protons on the carbon adjacent to the carbonyl group at δ 2.32 ppm. researchgate.net The remaining methylene protons appear as multiplets in the region of δ 1.38-1.78 ppm. researchgate.net
Table 1: ¹H NMR Chemical Shift Data for this compound researchgate.net
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| -OCH₃ | 3.68 | Singlet |
| -CH₂-Cl | 3.54 | Triplet |
| -CH₂-C(O)O- | 2.32 | Triplet |
| -CH₂-CH₂-Cl | 1.78 | Multiplet |
| -CH₂-CH₂-C(O)O- | 1.64 | Multiplet |
| Internal -CH₂- | 1.44, 1.38 | Multiplet |
This table is interactive. Click on the headers to sort the data.
¹³C NMR spectroscopy provides direct information about the carbon backbone of a molecule. bhu.ac.in Each unique carbon atom in this compound gives a distinct signal, allowing for the complete elucidation of its carbon skeleton. libretexts.org
The ¹³C NMR spectrum of this compound shows a characteristic downfield signal for the carbonyl carbon of the ester group. chemguide.co.uk Research on the carbonylation of cycloheptanone provided detailed ¹³C NMR data for this compound in CDCl₃ at 100 MHz. researchgate.net The carbonyl carbon appears at δ 174.1 ppm, the methyl ester carbon at δ 51.5 ppm, and the carbon bonded to chlorine at δ 44.9 ppm. The remaining methylene carbons resonate at δ 33.9, 32.4, 28.4, 26.5, and 24.7 ppm. researchgate.net
Table 2: ¹³C NMR Chemical Shift Data for this compound researchgate.net
| Carbon Assignment | Chemical Shift (δ, ppm) |
| -C(O)O- | 174.1 |
| -OCH₃ | 51.5 |
| -CH₂-Cl | 44.9 |
| C2 | 33.9 |
| C6 | 32.4 |
| C4 | 28.4 |
| C5 | 26.5 |
| C3 | 24.7 |
This table is interactive. Click on the headers to sort the data.
While this compound itself is achiral, its derivatives can possess stereocenters. Advanced NMR techniques are crucial for determining the stereochemistry of such derivatives. nih.govunivpancasila.ac.id Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can establish through-space proximities between protons, which is vital for assigning relative stereochemistry. bhu.ac.in Furthermore, the use of chiral derivatizing agents can create diastereomers with distinct NMR spectra, allowing for the determination of enantiomeric excess. For complex structures, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish ¹H-¹³C correlations over one and multiple bonds, respectively, which can aid in stereochemical assignments. ipb.pt
Mass Spectrometry (MS) for Purity and Identity Confirmation
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. bioanalysis-zone.com This precision allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms. For this compound (C₈H₁₅ClO₂), the calculated exact mass is 178.0750. HRMS can confirm the identity of the compound by matching the measured exact mass to the theoretical value, which is a critical step in structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. academicjournals.org This makes it an ideal method for identifying and quantifying volatile and semi-volatile impurities in a sample of this compound. ijpsr.com
In a GC-MS analysis, the sample is first vaporized and separated into its individual components as it passes through a capillary column. uib.no As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to spectral libraries. This technique is particularly useful for detecting structurally related impurities, such as isomers or byproducts from the synthesis, which may have similar retention times but different mass spectra. researchgate.net For instance, a study on the determination of genotoxic impurities in Cilastatin sodium utilized GC-MS to identify and quantify related compounds, demonstrating the technique's sensitivity for trace-level analysis. ijpsr.com
Other Spectroscopic Methods in Research
Beyond nuclear magnetic resonance (NMR) spectroscopy, a variety of other spectroscopic techniques are instrumental in the detailed characterization of this compound and its derivatives. These methods provide complementary information regarding the vibrational and electronic properties of the molecule, which are crucial for confirming its structure and understanding its chemical behavior.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint," allowing for the identification of functional groups and the elucidation of molecular structure. For this compound, these techniques provide clear evidence for its key structural features: the ester group, the aliphatic chain, and the terminal carbon-chlorine bond.
IR spectroscopy measures the absorption of infrared radiation as it excites molecular vibrations, such as stretching and bending. Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light, usually from a laser. While both methods probe molecular vibrations, they are governed by different selection rules. IR activity requires a change in the dipole moment during a vibration, whereas Raman activity requires a change in the polarizability. Consequently, some vibrations may be strong in IR and weak or absent in Raman, and vice versa, making the two techniques highly complementary.
Key vibrational modes for this compound include:
Carbonyl (C=O) Stretch: The most prominent feature in the IR spectrum of an ester is the strong, sharp absorption band corresponding to the C=O stretching vibration. For aliphatic esters like this compound, this band is typically observed in the range of 1750–1735 cm⁻¹. libretexts.org Its high intensity is due to the large change in dipole moment during the stretch. This band is also observable in the Raman spectrum, though it is generally less intense than in the IR.
Aliphatic C-H Stretches: The stretching vibrations of the C-H bonds within the methylene (-CH₂) and methyl (-CH₃) groups of the heptanoate (B1214049) chain appear in the 3000–2850 cm⁻¹ region. libretexts.org These are characteristic of sp³-hybridized carbon atoms.
C-O Stretch: Esters exhibit two distinct C-O stretching vibrations. The C-O-C asymmetric stretch is typically found between 1300 cm⁻¹ and 1150 cm⁻¹, while the O-C-C symmetric stretch appears at a lower frequency, generally between 1100 cm⁻¹ and 1000 cm⁻¹. libretexts.org These bands are usually strong in the IR spectrum.
C-Cl Stretch: The carbon-chlorine bond stretch is a key indicator of the halogen's presence. For primary alkyl chlorides, this vibration gives rise to a strong absorption in the fingerprint region of the IR spectrum, typically between 850 cm⁻¹ and 550 cm⁻¹. orgchemboulder.comlibretexts.org This band is also active in the Raman spectrum and can be found in the 750-550 cm⁻¹ range, often showing strong, polarized bands that are useful for conformational analysis. mdpi.comacs.org
CH₂ Bending Vibrations: The scissoring (or bending) vibrations of the CH₂ groups in the alkyl chain are observed near 1470–1450 cm⁻¹. libretexts.org A characteristic CH₂ wagging vibration associated with the -CH₂Cl group can also be seen between 1300-1150 cm⁻¹. orgchemboulder.com
The combination of these characteristic bands provides a definitive vibrational fingerprint for this compound, confirming the presence of all its constituent parts.
Table 1: Characteristic Vibrational Bands for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong | Strong |
| C=O Stretch (Ester) | 1735 - 1750 | Very Strong | Medium |
| C-H Bend (Scissoring) | 1450 - 1470 | Medium | Medium |
| C-O-C Stretch (Ester) | 1150 - 1300 | Strong | Weak |
| C-Cl Stretch | 550 - 850 | Strong | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which promotes electrons from a ground electronic state to a higher-energy excited state. This technique is most informative for molecules containing chromophores—groups of atoms that absorb light, typically those with π-electrons or non-bonding (n) electrons.
This compound is a saturated aliphatic ester. Its structure lacks extended conjugated systems or chromophores that absorb in the standard UV-Vis range (200–800 nm). The principal electronic transitions possible in this molecule are:
n → σ* Transitions: Excitation of a non-bonding electron from the oxygen atoms of the ester group or the chlorine atom to an antibonding σ* orbital.
σ → σ* Transitions: Excitation of an electron from a bonding σ orbital (e.g., C-C, C-H, C-O, C-Cl) to an antibonding σ* orbital.
n → π* Transitions: Excitation of a non-bonding oxygen electron to the antibonding π* orbital of the carbonyl group.
The σ → σ* transitions require very high energy and occur in the far-UV region, typically below 150 nm. The n → σ* transitions associated with the C-O and C-Cl bonds also occur at short wavelengths, generally below 200 nm. libretexts.org The ester carbonyl group exhibits a weak n → π* transition, which for saturated aliphatic esters, is typically found in the 205–215 nm region. pjoes.com
Because these absorption maxima fall below the typical cutoff of many standard UV-Vis spectrophotometers (~200 nm), a solution of pure this compound in a non-absorbing solvent like hexane (B92381) or ethanol (B145695) would be expected to be transparent and show no significant absorbance in the near-UV and visible regions. The absence of absorption bands above 220 nm is a key piece of evidence confirming the lack of conjugation or aromatic moieties in the molecule's structure.
Table 2: Expected Electronic Transitions for this compound
| Transition | Associated Functional Group | Expected Wavelength (λ_max) | Region |
| n → π | Carbonyl (C=O) | ~205 - 215 nm | Far-UV |
| n → σ | C-O, C-Cl | < 200 nm | Far-UV |
| σ → σ* | C-C, C-H | < 150 nm | Vacuum-UV |
Computational Chemistry and Molecular Modeling of Methyl 7 Chloroheptanoate
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to determining the electronic structure of a molecule. For Methyl 7-chloroheptanoate, these calculations would reveal key electronic properties that govern its reactivity. By solving the Schrödinger equation for the molecule, one can obtain information about its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are critical indicators of chemical reactivity.
The distribution of electron density can also be mapped, highlighting regions of the molecule that are electron-rich or electron-deficient. For this compound, the electronegative chlorine and oxygen atoms would be expected to create significant polarization. This can be quantified through the calculation of the electrostatic potential map, which visually represents the regions most susceptible to electrophilic or nucleophilic attack.
Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | Value dependent on calculation level | Indicates the ability to donate electrons. |
| LUMO Energy | Value dependent on calculation level | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | Calculated energy difference | Relates to chemical reactivity and stability. |
| Dipole Moment | Non-zero value expected | Confirms the polar nature of the molecule. |
| Partial Charges | Negative on Cl and O, positive on adjacent C | Predicts sites for intermolecular interactions. |
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) is a widely used computational method to investigate the thermodynamics and kinetics of chemical reactions. For this compound, DFT can be employed to model various potential reaction pathways, such as nucleophilic substitution at the carbon atom bonded to the chlorine, or hydrolysis of the ester group.
By calculating the energies of reactants, transition states, and products, a detailed potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies, which are crucial for predicting reaction rates. For instance, the SN2 reaction of this compound with a nucleophile could be modeled to understand the steric and electronic factors influencing the reaction's feasibility.
Table 2: Theoretical DFT Data for a Hypothetical SN2 Reaction of this compound with OH-
| Parameter | Theoretical Value (kcal/mol) | Description |
| Reactant Energy | Ereactants | Energy of this compound + OH-. |
| Transition State Energy | ETS | Energy of the highest point on the reaction path. |
| Product Energy | Eproducts | Energy of Methyl 7-hydroxyheptanoate + Cl-. |
| Activation Energy (ΔE‡) | ETS - Ereactants | The energy barrier for the reaction. |
| Reaction Energy (ΔErxn) | Eproducts - Ereactants | The overall energy change of the reaction. |
Molecular Dynamics Simulations for Conformational Space Exploration
The flexibility of the seven-carbon chain in this compound means it can adopt a multitude of conformations. Molecular Dynamics (MD) simulations are a powerful tool to explore this conformational space. By simulating the motion of the atoms over time, MD provides insights into the preferred shapes of the molecule and the dynamics of its internal motions.
These simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to understand how intermolecular interactions influence the molecule's conformation. The results of MD simulations can be analyzed to identify the most stable conformers and to calculate properties such as the root-mean-square deviation (RMSD) of atomic positions, which provides a measure of the molecule's flexibility.
Table 3: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound
| Simulation Parameter | Example Value | Purpose |
| Simulation Time | 100 ns | To allow for adequate sampling of conformations. |
| Temperature | 298 K | To simulate room temperature conditions. |
| Solvent Model | Water (e.g., TIP3P) | To study behavior in an aqueous environment. |
| Number of Conformers | Varies | To identify low-energy structures. |
| Average End-to-End Distance | Calculated from trajectory | To characterize the overall shape of the molecule. |
In Silico Approaches for Predicting Chemical Behavior and Selectivity
In silico methods encompass a broad range of computational techniques used to predict the properties and behavior of molecules. For this compound, these approaches can be used to forecast its physicochemical properties, such as its solubility, lipophilicity (logP), and potential for binding to biological macromolecules.
Quantitative Structure-Activity Relationship (QSAR) models, although typically used for larger datasets, can in principle be applied to predict the biological activity or toxicity of this compound based on its structural features. Furthermore, computational models can predict spectroscopic properties, such as NMR and IR spectra, which can be valuable for its characterization. These predictive tools are instrumental in the early stages of chemical research, helping to guide experimental efforts.
Table 4: Predicted Physicochemical Properties of this compound using In Silico Models
| Property | Predicted Value | Method of Prediction |
| LogP (Octanol-Water Partition Coefficient) | ~3.0 - 3.5 | Group contribution methods or atom-based calculations. |
| Boiling Point | ~220-230 °C | Estimation from molecular structure and functional groups. |
| Water Solubility | Low | Predicted based on logP and molecular weight. |
| Polar Surface Area | ~26.3 Ų | Calculation based on fragment contributions. |
Applications and Synthetic Utility of Methyl 7 Chloroheptanoate
Role as an Intermediate in Pharmaceutical Synthesis
Chlorine-containing compounds are a cornerstone of modern medicinal chemistry, with a significant percentage of pharmaceuticals incorporating at least one chlorine atom to modulate the biological activity and metabolic stability of the molecule. nih.gov Methyl 7-chloroheptanoate serves as a valuable intermediate in the synthesis of complex pharmaceutical agents due to its linear seven-carbon chain and reactive chloro- and ester- functionalities.
One of the most notable applications for intermediates with a heptanoate (B1214049) structure is in the synthesis of prostaglandins (B1171923) and their analogs. nih.govlew.ronih.gov Prostaglandins are lipid compounds with a wide range of physiological effects, and their synthetic analogs are used to treat conditions like glaucoma, stomach ulcers, and to induce labor. researchgate.net The synthesis of these complex molecules often involves the construction of a five-membered ring onto which two carbon side chains are attached. A molecule like this compound is an ideal starting material for one of these side chains. The terminal chlorine atom provides a reactive handle for nucleophilic substitution or organometallic coupling reactions to form the core ring structure or to append other functionalities. researchgate.net The methyl ester group, being relatively stable, can be carried through several synthetic steps before being hydrolyzed to the corresponding carboxylic acid, a common feature in the final prostaglandin (B15479496) structure. lew.ro
The table below illustrates the strategic role of each functional group in the context of pharmaceutical synthesis.
| Functional Group | Type of Reaction | Synthetic Purpose |
| Terminal Chlorine | Nucleophilic Substitution, Grignard Reaction, Cross-Coupling | Formation of C-C bonds to construct cyclopentane (B165970) rings or other core structures. |
| Methyl Ester | Hydrolysis, Reduction, Amidation | Conversion to a carboxylic acid, alcohol, or amide in the final active pharmaceutical ingredient. |
Application in Agrochemical Development
In the agrochemical industry, the efficacy of a pesticide or herbicide is often enhanced by the specific formulation in which it is delivered. These formulations contain the active ingredient along with various co-formulants or adjuvants that improve solubility, stability, spreading on leaf surfaces, or uptake by the target organism. wisc.eduwur.nl
While not typically an active ingredient itself, this compound possesses the chemical characteristics to be a useful intermediate in the synthesis of more complex agrochemicals or to act as a co-formulant. Its bifunctional nature—a polar ester group and a nonpolar alkyl chloride chain—gives it amphiphilic properties that could be exploited in formulations. For instance, chlorinated esters can be used to modify the physical properties of a spray mixture. researchgate.net
Furthermore, as a synthetic intermediate, the chloro- and ester- groups can be independently modified. This allows for the construction of novel active ingredients where the seven-carbon chain acts as a flexible linker between two different functional moieties, a common strategy in the design of modern pesticides. whiterose.ac.uk
Utilization in Lipid and Biochemical Research
Chlorinated fatty acids and their simple esters, such as this compound, are valuable tools in lipidology and biochemical research. fishersci.fi These molecules can act as mimics or tracers for natural fatty acids in biological systems. osti.gov Because the chlorine atom is not naturally abundant in most lipids, it serves as a unique tag for analytical detection.
Researchers have demonstrated that chlorinated fatty acids can be taken up by organisms and incorporated into complex lipids like phospholipids (B1166683) and triacylglycerols, which are fundamental components of cell membranes and energy stores. diva-portal.orgslu.se By introducing a chlorinated fatty acid ester into a cell culture or organism, scientists can trace its metabolic fate: how it is absorbed, distributed among different tissues, incorporated into membranes, and ultimately broken down. osti.govnih.gov
The detection of these chlorinated lipids is typically accomplished using highly sensitive analytical techniques such as gas chromatography paired with a halogen-specific detector (XSD) or mass spectrometry (MS). diva-portal.orgnih.gov This methodology allows for the precise quantification and identification of lipid species containing the chlorine tag, providing insights into lipid metabolism in both healthy and diseased states. nih.gov
| Research Area | Application of this compound | Analytical Method |
| Lipid Metabolism | Tracer to follow fatty acid uptake and incorporation into complex lipids. | Gas Chromatography (GC) |
| Cell Biology | Probe to study the function and stability of cell membranes containing modified lipids. diva-portal.org | Mass Spectrometry (MS) |
| Ecotoxicology | Standard for detecting and quantifying the bioaccumulation of chlorinated pollutants. osti.gov | Halogen-Specific Detector |
Strategic Building Block in Complex Organic Synthesis
In the field of organic chemistry, a "strategic building block" is a relatively simple molecule that can be used to construct more complex molecular architectures in a predictable and efficient manner. mdpi.com this compound is an excellent example of such a building block due to the orthogonal reactivity of its two functional groups. cymitquimica.com The term "orthogonal" implies that one functional group can be reacted selectively while the other remains unaffected, allowing for precise, stepwise synthesis. nih.gov
The terminal chlorine atom is a good leaving group, making it susceptible to nucleophilic substitution reactions (e.g., with cyanides, azides, or alkoxides) or for forming organometallic reagents. In contrast, the methyl ester is generally unreactive to nucleophiles under mild conditions but can be readily transformed through hydrolysis, reduction to an alcohol, or reaction with powerful nucleophiles like Grignard reagents.
This differential reactivity allows chemists to use this compound to introduce a seven-carbon chain into a target molecule and then further elaborate each end of the chain independently. For example, the chlorine could be displaced to form a key bond in the carbon skeleton of a natural product, after which the ester could be converted into an alcohol or aldehyde for subsequent reactions. This strategic utility makes it a valuable precursor in the total synthesis of complex molecules. nih.gov
Potential for Material Science Applications
In material science, chlorinated esters have found a niche as functional additives in polymer formulations, particularly for polyvinyl chloride (PVC). researchgate.net They serve as secondary plasticizers, which are compounds added to a polymer to increase its flexibility, softness, and ease of processing. Chlorinated fatty acid esters are considered an environmentally friendlier alternative to chlorinated paraffins, which have raised environmental and health concerns. researchgate.netwipo.int
Furthermore, the presence of chlorine can impart flame-retardant properties to materials. When the polymer is exposed to high temperatures, the chlorinated ester can release hydrogen chloride, which interferes with the combustion process in the gas phase, thus slowing the spread of flames. rsc.org Chlorinated phosphate (B84403) esters derived from natural oils have been synthesized and shown to be effective flame retardants and plasticizers for PVC. rsc.org
Esters are also utilized as boundary lubricity additives in metalworking fluids and industrial lubricants. stle.org While complex polymeric esters are often preferred, the fundamental properties of chlorinated esters could be applied in specialized lubricant formulations, potentially replacing chlorinated paraffins in some medium- and light-duty applications. stle.orgsemanticscholar.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 7-chloroheptanoate, and how do reaction conditions influence yield and purity?
- Answer : this compound is typically synthesized via esterification of 7-chloroheptanoic acid with methanol under acidic catalysis (e.g., H₂SO₄) or via chlorination of methyl heptenoate using reagents like SOCl₂. Reaction conditions such as temperature (optimal range: 60–80°C), stoichiometry (1:1.2 molar ratio of acid to alcohol), and purification methods (distillation, column chromatography) significantly impact yield (typically 65–85%) and purity (>95%). Impurities often arise from incomplete esterification or side reactions, necessitating rigorous characterization via NMR and GC-MS .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?
- Answer : Key techniques include:
- ¹H/¹³C NMR : Identify the ester carbonyl (δ ~170 ppm in ¹³C NMR) and chloroalkane chain (δ 3.5–4.0 ppm for CH₂Cl in ¹H NMR).
- IR Spectroscopy : Confirm ester C=O stretching (~1740 cm⁻¹) and C-Cl bonds (~650 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peak (m/z ~178 for [M]⁺) and fragmentation patterns (e.g., loss of –OCH₃).
Purity validation requires integration of chromatographic methods (GC-MS/HPLC) with spectral data .
Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?
- Answer : Standardize protocols by:
- Documenting precise reagent grades (e.g., anhydrous methanol, ≥99% purity), reaction times (6–8 hours), and inert atmospheres (N₂/Ar) to prevent hydrolysis.
- Providing detailed spectral data (e.g., NMR chemical shifts, IR peaks) in supplementary materials.
- Cross-validating results with independent labs using shared reference samples .
Advanced Research Questions
Q. What methodologies resolve conflicting spectroscopic data for this compound in literature, such as discrepancies in NMR chemical shifts?
- Answer : Discrepancies often arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆), impurities, or calibration errors. Mitigation strategies include:
- Using deuterated solvents consistently and reporting solvent-specific shifts.
- Employing heteronuclear correlation spectroscopy (HSQC/HMBC) to confirm assignment accuracy.
- Cross-referencing with computational predictions (DFT calculations for NMR shifts) .
Q. How can computational modeling (e.g., DFT, MD simulations) enhance the understanding of this compound’s reactivity and stability?
- Answer : Density Functional Theory (DFT) predicts reaction pathways (e.g., hydrolysis rates under acidic/basic conditions) by analyzing transition states and activation energies. Molecular Dynamics (MD) simulations model solvent interactions (e.g., polarity effects on ester stability) and degradation mechanisms. Validate models with experimental kinetic studies (e.g., Arrhenius plots for thermal decomposition) .
Q. What experimental designs are optimal for studying the hydrolytic stability of this compound under varying pH and temperature conditions?
- Answer : Use a factorial design to test:
- pH ranges : 2–12 (buffered solutions).
- Temperatures : 25–80°C.
- Analytical endpoints : Quantify residual ester via HPLC-UV (λ = 210 nm) and identify hydrolysis products (7-chloroheptanoic acid, methanol) via LC-MS.
Statistical tools (ANOVA, regression analysis) determine significant degradation factors .
Q. How do competing reaction pathways (e.g., elimination vs. substitution) affect the chlorination step in this compound synthesis?
- Answer : Competing pathways depend on:
- Reagent choice : SOCl₂ favors substitution, while PCl₅ may induce elimination via β-hydrogen abstraction.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize carbocation intermediates, reducing elimination.
Monitor byproducts (e.g., alkenes via GC-MS) and optimize conditions using response surface methodology (RSM) .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are recommended for analyzing kinetic data in this compound degradation studies?
- Answer : Apply:
- Pseudo-first-order kinetics for hydrolysis rate determination.
- Principal Component Analysis (PCA) to correlate degradation rates with environmental variables (pH, temperature).
- Error propagation analysis to quantify uncertainty in Arrhenius parameters (Eₐ, A) .
Q. How should researchers address low reproducibility in chromatographic quantification of this compound?
- Answer : Standardize protocols by:
- Using internal standards (e.g., methyl hexanoate) to correct for instrumental drift.
- Validating column efficiency (HPLC plate count >2000) and detector linearity (R² >0.995).
- Performing inter-laboratory round-robin tests with blinded samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
